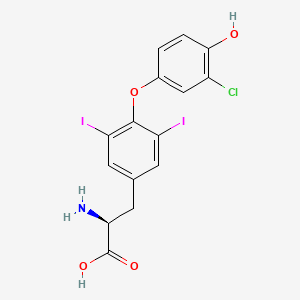
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is a derivative of the amino acid tyrosine This compound is characterized by the presence of chlorine and iodine atoms attached to the phenolic ring of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- typically involves the halogenation of L-tyrosine. The process begins with the chlorination of the phenolic ring, followed by iodination. The reaction conditions often require the use of specific reagents such as chlorine gas and iodine in the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various halogenated and dehalogenated derivatives of L-tyrosine, as well as substituted phenolic compounds .
科学的研究の応用
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzymatic reactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It may also influence cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction .
類似化合物との比較
Similar Compounds
3-Chloro-L-tyrosine: Similar in structure but lacks the iodine atoms.
3-Iodo-L-tyrosine: Contains iodine but not chlorine.
4-Hydroxyphenylalanine: Lacks both chlorine and iodine but shares the phenolic structure
Uniqueness
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.
特性
分子式 |
C15H12ClI2NO4 |
|---|---|
分子量 |
559.52 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClI2NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 |
InChIキー |
OCOJMGAXFLSBDU-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


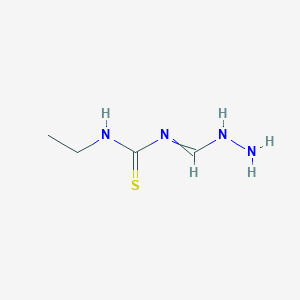
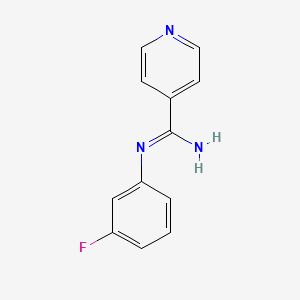
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
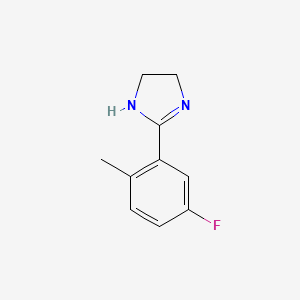

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
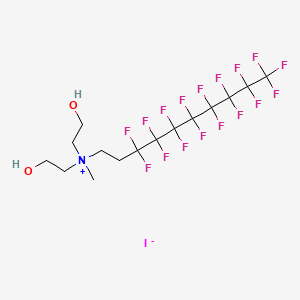
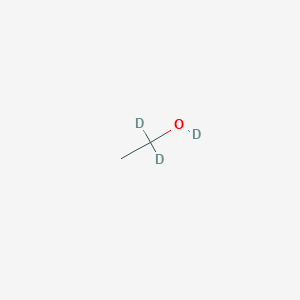
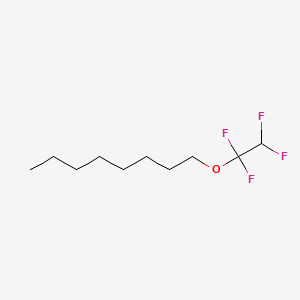
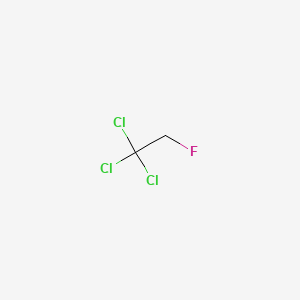
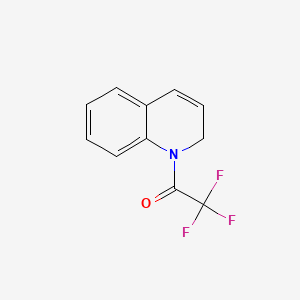
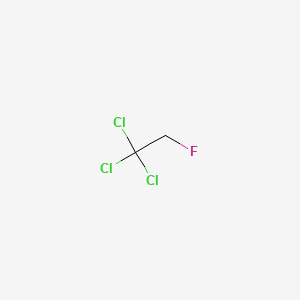
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

